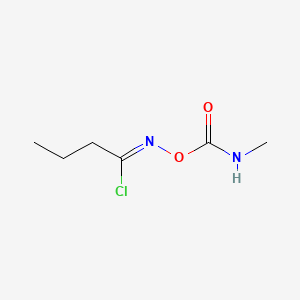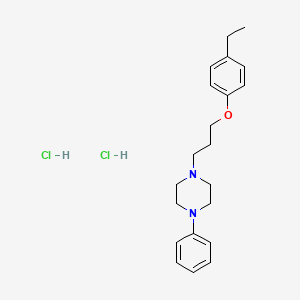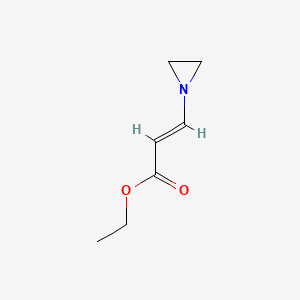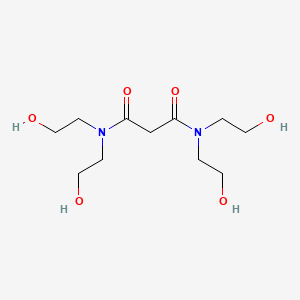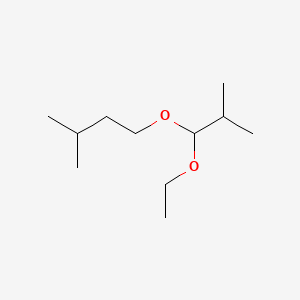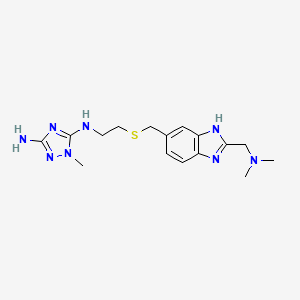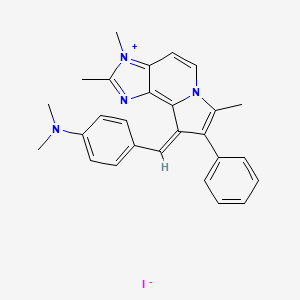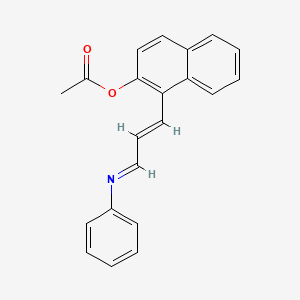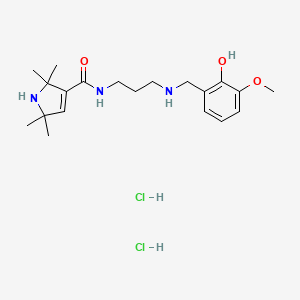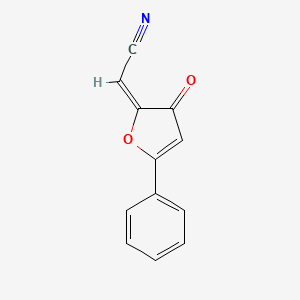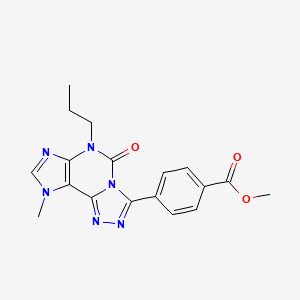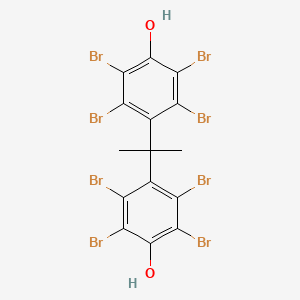
Phenol, 4,4'-(1-methylethylidene)bis(2,3,5,6-tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) is a brominated derivative of bisphenol A. It is a chemical compound with the molecular formula C15H12Br4O2 and a molecular weight of 543.87 g/mol . This compound is known for its flame-retardant properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the controlled addition of bromine to bisphenol A under specific conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include hydroquinones and other reduced derivatives.
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant plastics, electronics, and textiles.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The compound can also interfere with signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: The parent compound of Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-), known for its use in the production of polycarbonate plastics and epoxy resins.
Tetrabromobisphenol A: Another brominated derivative of bisphenol A, widely used as a flame retardant.
Hexabromocyclododecane: A brominated flame retardant used in polystyrene and other materials.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) is unique due to its high bromine content, which imparts superior flame-retardant properties compared to other similar compounds. Its specific molecular structure also allows for targeted interactions with biological molecules, making it a valuable compound for various applications .
Properties
CAS No. |
47423-36-9 |
|---|---|
Molecular Formula |
C15H8Br8O2 |
Molecular Weight |
859.5 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-4-[2-(2,3,5,6-tetrabromo-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H8Br8O2/c1-15(2,3-5(16)9(20)13(24)10(21)6(3)17)4-7(18)11(22)14(25)12(23)8(4)19/h24-25H,1-2H3 |
InChI Key |
VRXQOCASOOBADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=C(C(=C1Br)Br)O)Br)Br)C2=C(C(=C(C(=C2Br)Br)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



